TH9619

MTHFD2 Potency Enzymatic Assay

TH9619 offers a unique dual-inhibition mechanism against MTHFD1 and MTHFD2, inducing a distinct 'folate trapping' effect not replicated by other inhibitors. This makes it essential for studies dissecting one-carbon metabolism and synthetic lethality. With high potency (47 nM IC50) and proven in vivo efficacy in AML models, it is the optimal tool for oncology research where target specificity and a well-characterized biological signature are paramount.

Molecular Formula C17H18FN7O7
Molecular Weight 451.4 g/mol
Cat. No. B11929107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTH9619
Molecular FormulaC17H18FN7O7
Molecular Weight451.4 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1F)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CC2=C(N=C(NC2=O)N)N
InChIInChI=1S/C17H18FN7O7/c18-8-3-6(22-10(26)4-7-13(19)24-17(20)25-14(7)29)5-21-12(8)15(30)23-9(16(31)32)1-2-11(27)28/h3,5,9H,1-2,4H2,(H,22,26)(H,23,30)(H,27,28)(H,31,32)(H5,19,20,24,25,29)/t9-/m0/s1
InChIKeyALGPVOJFIGPPPX-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (E,4S)-4-[[5-[2-[2,6-bis(azanyl)-4-oxidanylidene-1H-pyrimidin-5-yl]ethanoylamino]-3-fluoranyl-pyridin-2-yl]carbonylamino]pent-2-enedioic acid (TH9619) for Research Use


The compound (E,4S)-4-[[5-[2-[2,6-bis(azanyl)-4-oxidanylidene-1H-pyrimidin-5-yl]ethanoylamino]-3-fluoranyl-pyridin-2-yl]carbonylamino]pent-2-enedioic acid, also known as TH9619, is a synthetic small molecule that functions as a potent and selective inhibitor of the folate metabolism enzymes MTHFD1 and MTHFD2 [1]. It is characterized by its high purity (≥98% by HPLC) and is supplied as a disodium salt for enhanced solubility and stability in research applications . The compound's primary utility is in oncology research, specifically in elucidating the role of one-carbon metabolism in cancer cell proliferation and survival [2].

Why Generic MTHFD2 Inhibitors Cannot Substitute for TH9619 in Critical Research Models


Generic substitution of TH9619 with other MTHFD2 inhibitors, such as LY345899, TH7299, or DS18561882, is scientifically unsound due to profound differences in potency, selectivity, and mechanism of action. While several compounds target MTHFD2, their biochemical profiles vary significantly. For instance, LY345899 is a weak inhibitor with an IC50 of 663 nM, which is insufficient for robust target engagement in many cellular assays [1]. Other inhibitors like TH7299 and TH9028 demonstrate different selectivity profiles across MTHFD1 and MTHFD2L, which can lead to distinct and potentially confounding phenotypic outcomes in studies of one-carbon metabolism . TH9619's unique combination of high potency (47 nM IC50) and its dual MTHFD1/2 inhibitory mechanism, which induces a specific 'folate trapping' effect, creates a research tool with a distinct, well-characterized biological signature that cannot be replicated by other in-class compounds [2].

Quantitative Evidence Guide: Verifiable Performance Differentiation of TH9619 vs. Closest Analogs


Superior In Vitro Potency Against MTHFD2 Compared to LY345899

In a direct comparison using a biochemical enzymatic assay, TH9619 demonstrates significantly higher potency in inhibiting the MTHFD2 enzyme compared to the early-generation inhibitor LY345899 [1][2]. The IC50 value for TH9619 is 47 nM, while LY345899 exhibits an IC50 of 663 nM [1][2].

MTHFD2 Potency Enzymatic Assay

Enhanced Cancer Cell Selectivity and Therapeutic Window Compared to Cytotoxic Agents

In cellular models, TH9619 demonstrates a vastly superior therapeutic window compared to traditional chemotherapeutic agents like methotrexate (MTX). In a study using SW620 colorectal cancer cells, the therapeutic window for TH9619 spanned four orders of magnitude when comparing effects on wild-type cancer cells versus non-tumorigenic cells, a selectivity profile that MTX and 5-fluorouracil (5-FU) do not exhibit [1]. The EC50 for HL-60 cell viability is 11 nM, showcasing high potency in a cellular context .

Selectivity Cancer Therapeutic Window Cell Viability

Improved In Vitro and In Vivo Potency Profile Compared to DS18561882

According to expert analysis on the Chemical Probes Portal, TH9619 shows significantly improved potency compared to the previously described inhibitor DS18561882 [1]. Furthermore, in an in vivo mouse xenograft model of MDA-MB-231 breast cancer, DS18561882 demonstrated near-complete tumor growth inhibition at a dose of 30 mg/kg twice daily . In contrast, TH9619 impaired cancer progression in a mouse model of acute myeloid leukemia (AML) at a lower dose of 10 mg/kg twice daily . This suggests a potentially more favorable in vivo potency and tolerability profile, enabling twice-daily dosing in efficacy studies [1].

MTHFD2 Selectivity In Vivo Efficacy Tumor Growth

Recommended Research and Industrial Application Scenarios for TH9619


Elucidating Mechanisms of One-Carbon Metabolism in Cancer

TH9619 is the optimal research tool for studies focused on dissecting the specific roles of MTHFD1 and MTHFD2 in cancer cell metabolism. Its dual-inhibition mechanism allows researchers to investigate the interconnectedness of mitochondrial and cytosolic folate metabolism, a level of interrogation not possible with highly selective single-isozyme inhibitors like DS18561882 or weak pan-inhibitors like LY345899 [1]. The well-documented 'folate trapping' effect provides a clear and quantifiable metabolic phenotype that serves as a robust experimental endpoint [2].

Establishing Robust In Vitro Models of Synthetic Lethality and DNA Damage Response

For researchers exploring synthetic lethality with agents that induce DNA damage (e.g., ionizing radiation, PARP inhibitors), TH9619 is uniquely suited due to its disruption of nuclear MTHFD2 and the subsequent impairment of DNA damage repair pathways [1]. Its unprecedented therapeutic window [2] ensures that the observed effects are specific to cancer cells with deregulated one-carbon metabolism, thereby increasing the confidence in the biological relevance of the findings.

Preclinical In Vivo Pharmacology Studies in Hematological Malignancies

Based on its demonstrated in vivo efficacy in an acute myeloid leukemia (AML) mouse model [1], TH9619 is the compound of choice for in vivo pharmacology studies targeting hematological cancers. Its favorable tolerability profile, which supports twice-daily dosing in mice, facilitates the design of longer-term efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies to model sustained target engagement [2]. This contrasts with other inhibitors that may have inferior in vivo properties, making TH9619 the most reliable candidate for this line of research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for TH9619

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.